2-Cyclohexene-1-methanol
Description
2-Cyclohexene-1-methanol is a cyclohexene derivative featuring a hydroxymethyl group (-CH2OH) at position 1 of the cyclohexene ring. Its IUPAC name is (4-Isopropyl-2-cyclohexen-1-yl)methanol, and it is also known as p-Menth-2-en-7-ol (CAS RN: 72687-68-4 for the cis isomer) . The molecular formula is C10H18O, with an average molecular mass of 154.253 g/mol. Stereoisomerism (cis and trans) is observed due to the spatial arrangement of substituents on the cyclohexene ring, which influences its physicochemical properties and applications in fragrance chemistry and organic synthesis .
Properties
IUPAC Name |
cyclohex-2-en-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRNALMVOGNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454517 | |
| Record name | 2-Cyclohexene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3309-97-5 | |
| Record name | 2-Cyclohexene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-methanol can be synthesized through the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of supported metal catalysts to facilitate the hydroformylation and hydrogenation reactions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanecarboxylic acid.
Reduction: The compound can be reduced to cyclohexanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexanol.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
Organic Synthesis
2-Cyclohexene-1-methanol serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Carbonylation Reactions : The compound can be involved in carbonylation processes to produce valuable esters and acids. For instance, cyclohexene derivatives have been successfully carbonylated in methanol solutions using palladium catalysts to yield methyl cyclohexanecarboxylate in high yields .
- Synthesis of Terpenoids : It is utilized in synthesizing terpenoid structures due to its reactivity and ability to undergo functionalization reactions. The compound's hydroxyl group makes it a suitable candidate for further derivatization.
Fragrance and Flavor Industry
The compound is recognized for its pleasant odor profile, making it an attractive ingredient in the fragrance industry:
- Fragrance Production : this compound is used as a fragrance component due to its floral and fruity notes. It can be found in perfumes and scented products, contributing to the complexity of fragrance formulations.
Pharmaceutical Applications
Research indicates potential therapeutic applications for this compound:
- Biological Activity : Studies have shown that derivatives of cyclohexene compounds exhibit various biological activities, including anti-inflammatory and antimicrobial properties. For example, compounds derived from cyclohexene structures have been investigated for their potential as anti-inflammatory agents .
Industrial Applications
The compound's properties make it suitable for several industrial applications:
- Chemical Feedstock : As a versatile chemical intermediate, this compound can be used as a feedstock in the production of other chemicals and materials.
Case Study 1: Carbonylation Reaction
A significant study demonstrated the efficiency of carbonylation reactions involving cyclohexene derivatives in methanol solutions. The research highlighted the role of palladium catalysts in achieving high yields of methyl cyclohexanecarboxylate . This finding underscores the importance of this compound as a precursor in synthesizing valuable chemical products.
Case Study 2: Fragrance Formulation
In a study focusing on fragrance formulation, researchers explored the incorporation of this compound into various scent profiles. The compound's floral notes were found to enhance the overall olfactory experience, leading to its increased use in commercial perfume products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxymethyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond .
Comparison with Similar Compounds
2-Cyclohexene-1-methanol (CAS 3309-97-5)
α-Cyclogeraniol (2,6,6-Trimethyl-2-cyclohexene-1-methanol, CAS 6627-74-3)
cis-p-Menth-2-en-7-ol (CAS 72687-68-4)
4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol (CAS 54164-90-8)
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- Substituents : Hydroxyl and trimethyl groups at position 4.
- Key Features: Enhanced polarity due to the hydroxyl group, improving solubility in polar solvents. Potential applications in pharmaceuticals .
3-Cyclohexene-1-methanol (CAS 1679-51-2)
- Molecular Formula : C7H12O
- Molecular Weight : 112.17 g/mol
- Substituents : Double bond at position 3 instead of 2.
- Key Features : Positional isomerism alters reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to 2-cyclohexene derivatives .
Data Table: Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Applications/Properties |
|---|---|---|---|---|---|
| This compound | 3309-97-5 | C7H12O | 112.17 | None | Organic synthesis precursor |
| α-Cyclogeraniol | 6627-74-3 | C10H18O | 154.25 | 2,6,6-Trimethyl | Fragrance research, flavoring agent |
| cis-p-Menth-2-en-7-ol | 72687-68-4 | C10H18O | 154.25 | 4-Isopropyl | Essential oils, stereoisomer-dependent odor |
| 4-Hydroxy-α,α,4-trimethyl derivative | 54164-90-8 | C10H18O2 | 170.25 | 4-Hydroxy, α,α,4-trimethyl | Pharmaceutical intermediates |
| 3-Cyclohexene-1-methanol | 1679-51-2 | C7H12O | 112.17 | Double bond at position 3 | Position-dependent reactivity in synthesis |
Biological Activity
2-Cyclohexene-1-methanol, also known as 2,6,6-trimethyl-2-cyclohexen-1-ylmethanol, is a cyclic monoterpene alcohol with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Recent studies have explored its antimicrobial properties, antioxidant activity, and potential therapeutic applications.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens, including Escherichia coli , Staphylococcus aureus , and Salmonella typhimurium . The results indicated that the compound showed moderate antibacterial effects, comparable to some conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 50 µg/mL | Moderate |
| Staphylococcus aureus | 25 µg/mL | Moderate to High |
| Salmonella typhimurium | 75 µg/mL | Moderate |
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using various assays, including the DPPH radical scavenging assay. The compound demonstrated a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 (µg/mL) | Comparison to Control (BHT) |
|---|---|---|
| DPPH Scavenging | 30 | Better than BHT (50 µg/mL) |
| β-Carotene/Linoleic Acid | 40 | Comparable |
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Natural Products reported that derivatives of cyclohexene alcohols, including this compound, exhibited significant antibacterial properties against multi-drug resistant strains. The study emphasized the need for further exploration into the structure-activity relationship to enhance efficacy .
- Antioxidant Mechanism : Another research article detailed the mechanism by which this compound exerts its antioxidant effects. The compound was found to donate hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage .
- Therapeutic Applications : Emerging research suggests potential therapeutic applications of this compound in treating inflammatory diseases due to its ability to modulate oxidative stress pathways. A clinical trial is currently underway to evaluate its efficacy in patients with chronic inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
